9,10-Octadecanedione

Vue d'ensemble

Description

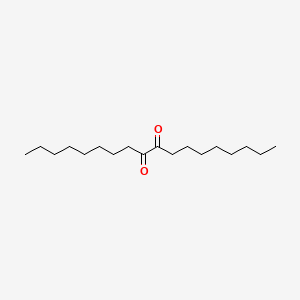

9,10-Octadecanedione is a chemical compound with the molecular formula C18H34O2 and a molecular weight of 282.5 g/mol . It is used in research and can be purchased for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 9,10-Octadecanedione consists of 18 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . The structure is often represented by the SMILES notation:CCCCCCCCC(=O)C(=O)CCCCCCCC .

Applications De Recherche Scientifique

Neuroscience and Sleep Research

- A study identified cis-9,10-octadecenoamide as a molecule isolated from the cerebrospinal fluid of sleep-deprived cats. This compound, along with other fatty acid primary amides, was identified as a natural constituent of cerebrospinal fluid in cats, rats, and humans. These compounds represent a previously unrecognized class of biological signaling molecules, with synthetic cis-9,10-octadecenoamide inducing physiological sleep when injected into rats (Cravatt et al., 1995).

Material Science and Flame Retardancy

- A study on flame-retardant nanoencapsulated n-octadecane with a melamine–formaldehyde shell used a reactive phosphorus–nitrogen containing diamine derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) for thermal energy storage. The encapsulation of n-octadecane in this shell showed promise for applications in flame retardancy and thermal property management (Xiaosheng Du et al., 2018).

Biolubricant Applications

- Research on synthetic ester basestocks for biolubricant applications explored structures derived from oleic acid, including compounds related to 9,10-Octadecanedione. The study evaluated their performance in terms of pour point, flash point, viscosity index, and oxidation stability. The findings contribute to the development of environmentally acceptable and renewable biolubricants based on plant oils (Salimon et al., 2012).

Chemical Synthesis and Characterization

- A study focused on the synthesis and characterization of deuterium-labelled polyoctylalkanes, including compounds related to 9,10-Octadecanedione, highlights the chemical complexity and versatility of these compounds. This research is significant for understanding the behavior of such compounds in various chemical environments (Bolton et al., 1995).

Organic Semiconductors

- Research on 9,10-Dichlorooctafluoroanthracene as a building block for n-type organic semiconductors demonstrates the potential of these compounds in the field of electronics. The study explored their synthesis, characterization, and potential application in solid-state devices (Tannaci et al., 2007).

Propriétés

IUPAC Name |

octadecane-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDLVQIOIXINJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C(=O)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447799 | |

| Record name | 9,10-Octadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Octadecanedione | |

CAS RN |

18229-30-6 | |

| Record name | 9,10-Octadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.